molecular formula C6H10N2O4S B1361075 1,3-Bis(methoxycarbonyl)-2-methyl-2-thiopseudourea CAS No. 34840-23-8

1,3-Bis(methoxycarbonyl)-2-methyl-2-thiopseudourea

Cat. No.: B1361075
CAS No.: 34840-23-8
M. Wt: 206.22 g/mol
InChI Key: KHBXLYPOXVQKJG-UHFFFAOYSA-N
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Description

1,3-Bis(methoxycarbonyl)-2-methyl-2-thiopseudourea is a valuable synthetic intermediate in medicinal chemistry, particularly in the construction of novel pyrrolo[3,2-d]pyrimidine scaffolds designed as dual inhibitors of key folate metabolism enzymes . This compound enables the development of potential classical antifolates that target thymidylate synthase (TS) and dihydrofolate reductase (DHFR) simultaneously, a strategy aimed at overcoming tumor resistance and achieving "combination chemotherapy" within a single agent . Researchers utilize this building block to create compounds that bypass dependence on the reduced folate carrier (RFC) system and do not require polyglutamylation by folylpolyglutamate synthetase (FPGS) for activity, thereby targeting a known mechanism of resistance in cancer cells . The resulting inhibitors are of significant research interest for their potent and selective activity against protozoan DHFR, such as from T. gondii , presenting opportunities for developing therapies for opportunistic infections . For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

CAS No.

34840-23-8

Molecular Formula

C6H10N2O4S

Molecular Weight

206.22 g/mol

IUPAC Name

methyl (NZ)-N-[(methoxycarbonylamino)-methylsulfanylmethylidene]carbamate

InChI

InChI=1S/C6H10N2O4S/c1-11-5(9)7-4(13-3)8-6(10)12-2/h1-3H3,(H,7,8,9,10)

InChI Key

KHBXLYPOXVQKJG-UHFFFAOYSA-N

Isomeric SMILES

COC(=O)N/C(=N/C(=O)OC)/SC

Canonical SMILES

COC(=O)NC(=NC(=O)OC)SC

Pictograms

Irritant

Origin of Product

United States

Preparation Methods

Preparation Methods of 1,3-Bis(methoxycarbonyl)-2-methyl-2-thiopseudourea

General Synthetic Approach

The compound is typically synthesized via nucleophilic substitution and condensation reactions involving methyl carbamate derivatives and methyl isothiourea precursors. The key step involves introducing methoxycarbonyl groups at the 1 and 3 positions of the thiopseudourea scaffold with a methyl substituent at the 2-position.

Specific Synthetic Routes

Cyclocondensation Method
  • A prominent method involves the cyclocondensation of appropriate pyrrole intermediates with this compound under acidic catalysis (e.g., acetic acid) in methanol solvent. This method was employed to synthesize intermediates in the preparation of pyrrolo[3,2-d]pyrimidine derivatives, achieving yields of approximately 63% over two steps.

  • Reaction conditions typically involve refluxing the mixture with acetic acid as catalyst, facilitating the formation of the thiopseudourea ring system functionalized with methoxycarbonyl groups.

Base-Promoted Coupling
  • Another method described in patent literature involves reacting this compound with suitable precursors (e.g., halogenated intermediates) in the presence of bases such as triethylamine or sodium methoxide. The base promotes nucleophilic attack and coupling to form the desired thiopseudourea derivative.

  • For example, coupling with a halogenated compound in the presence of triethylamine and mercury(II) chloride in an organic solvent leads to intermediate adducts, which are subsequently cyclized under basic conditions (e.g., sodium methoxide in methanol) to form the thiopseudourea compound.

  • Deprotection steps involving sodium hydroxide or hydrogenation (Pd/C catalyst) may follow to remove protecting groups and yield the final product.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Yield (%) Notes
Cyclocondensation This compound, Acetic acid, MeOH Reflux Several hours ~63 Acid catalysis enhances ring closure
Base-Promoted Coupling Triethylamine, Mercury(II) chloride, solvent 5-10 °C initially, then RT 3-24 hours Not specified Requires careful temperature control
Cyclization Sodium methoxide, MeOH Room temperature Hours Not specified Converts adduct to thiopseudourea
Deprotection (optional) NaOH, Pd/C hydrogenation or BCl3 treatment RT to reflux Several hours Not specified Removes carbamate and benzyl groups

Purification Techniques

  • Purification typically involves extraction with organic solvents such as toluene, washing with water and brine, drying over anhydrous magnesium sulfate, and filtration.

  • Final product isolation often requires recrystallization from solvent mixtures like water and isopropanol to obtain high purity material suitable for further synthetic applications.

Challenges and Considerations

  • Reaction times must be optimized to prevent decomposition of intermediates, as prolonged reactions can lead to byproducts complicating purification.

  • The use of mercury(II) chloride as a catalyst in coupling steps requires careful handling due to toxicity and environmental concerns.

  • Chromatographic purification may be necessary to separate closely related byproducts, especially in multi-step syntheses involving substituted derivatives.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Typical Yield
Cyclocondensation This compound, AcOH, MeOH, reflux High yield, straightforward Requires acidic conditions ~63% over 2 steps
Base-Promoted Coupling Triethylamine, HgCl2, sodium methoxide, MeOH Enables coupling with various precursors Use of toxic HgCl2, multiple steps Not specified
Deprotection Steps NaOH, Pd/C hydrogenation or BCl3 treatment Removes protecting groups Additional steps add complexity Not specified

Research Findings and Applications

  • The compound is a key intermediate in the synthesis of biologically active molecules such as dual thymidylate synthase and dihydrofolate reductase inhibitors, demonstrating its importance in medicinal chemistry.

  • Modifications of the preparation methods have been reported to improve yields and facilitate purification, enabling scalable production for research and industrial purposes.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(methoxycarbonyl)-2-methyl-2-thiopseudourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

1,3-Bis(methoxycarbonyl)-2-methyl-2-thiopseudourea has been studied for its role as an anticancer agent. Research indicates that it can inhibit the activity of key enzymes involved in cancer cell proliferation, such as PARP1 and ABL kinases. These enzymes are crucial for DNA repair mechanisms and cellular signaling pathways associated with tumor growth .

  • Case Study : In vivo studies demonstrated that this compound effectively reduced tumor growth in xenograft models using ovarian cancer cell lines (OVCAR8) and mesothelioma cell lines (MSTO-211H). The compound was administered at varying doses (30 mg/kg, 60 mg/kg, and 100 mg/kg), showing a significant reduction in tumor size compared to control groups .

Synthetic Applications

This compound serves as a versatile intermediate in organic synthesis. It is utilized in the preparation of various biologically active compounds:

  • Hybrid Nocodazole Analogues : This compound has been employed to synthesize hybrid nocodazole analogues that demonstrate enhanced inhibition of tubulin assembly, which is crucial for developing new anticancer drugs .
  • Synthesis of Other Thioureas : The compound is also used as a reagent in synthesizing other thioureas and carbamate derivatives that possess potential pharmacological properties .

Industrial Applications

While primarily recognized for its medicinal properties, this compound may also find utility in industrial applications due to its chemical stability and reactivity:

  • Flame-Retardant Resins : Thiourea derivatives are known to be incorporated into flame-retardant formulations, enhancing the safety profile of various materials .
  • Photocopy Paper Production : Thioureas are used as auxiliary agents in the production of light-sensitive materials, including photocopy paper .

Mechanism of Action

The mechanism by which 1,3-Bis(methoxycarbonyl)-2-methyl-2-thiopseudourea exerts its effects involves interactions with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The presence of the methoxycarbonyl and methylthio groups plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Key Structural Differences :

  • Methoxy vs. tert-Butoxy : The tert-butoxy group provides steric bulk and enhanced stability under acidic conditions, making it suitable for stepwise syntheses requiring protective groups .

Cyclization Reactions

  • Methoxy derivative : Efficient in one-pot benzimidazole syntheses (e.g., antifungal 2-carbamate benzimidazoles, yields: 70–90%) via nucleophilic attack on o-phenylenediamine .
  • tert-Butoxy derivative : Used in guanidine formation (e.g., thrombin inhibitors) through HgCl₂-mediated reactions, leveraging Boc-protecting group compatibility .
  • Benzyloxy derivative: Limited evidence; likely requires harsher deprotection conditions (e.g., hydrogenolysis) due to benzyl groups .

Stability and Handling

  • The methoxy variant is stable at room temperature, while the tert-butoxy analogue requires refrigeration for long-term storage due to tert-butoxycarbonyl (Boc) group sensitivity .
  • Benzyloxy derivatives may exhibit higher photolytic sensitivity owing to the aromatic benzyl moiety .

Mechanistic Insights :

  • The methoxy derivative’s smaller ester groups facilitate faster reaction kinetics in cyclization, critical for high-throughput drug discovery .
  • The tert-butoxy variant’s bulkiness enhances selectivity in enzyme inhibition by stabilizing transition states in guanidine-based inhibitors .

Biological Activity

1,3-Bis(methoxycarbonyl)-2-methyl-2-thiopseudourea (CAS Number: 34840-23-8) is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

  • Molecular Formula : C6_6H10_10N2_2O4_4S
  • Molecular Weight : 174.22 g/mol

The compound is typically presented as a white to light yellow powder with a purity exceeding 98% .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit various cancer cell lines through multiple mechanisms:

  • Inhibition of Enzymatic Activity :
    • The compound has demonstrated the ability to inhibit PARP1 activity, which is crucial for DNA repair processes in cancer cells. This inhibition leads to increased DNA damage and subsequent cell death .
    • It also inhibits tubulin polymerization, disrupting the mitotic spindle formation essential for cell division .
  • Synergistic Effects :
    • Studies have shown that this compound can synergize with cisplatin, enhancing its efficacy against cancer cells. This combination therapy results in a more profound reduction in cell viability compared to either agent alone .

The primary mechanisms through which this compound exerts its anticancer effects include:

  • Induction of double-strand DNA breaks.
  • Modulation of cellular pathways associated with apoptosis.
  • Alteration of microtubule dynamics affecting cell cycle progression.

In Vitro Studies

Several in vitro studies have assessed the compound's efficacy against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
OVCAR8 (Ovarian)0.608Inhibition of PARP1
MSTO-211H (Mesothelioma)0.379Tubulin polymerization inhibition
RPMI (Multiple Myeloma)0.540Induction of apoptosis

These findings highlight the compound's potency and specificity towards different cancer types .

In Vivo Studies

Animal studies involving xenograft models have provided insights into the compound's therapeutic potential:

  • Study Design : Female NOD/SCID mice were implanted with OVCAR8 cells and treated with varying doses (30 mg/kg, 60 mg/kg, 100 mg/kg).
  • Results : Significant tumor growth inhibition was observed at all doses, with the highest dose showing the most substantial effect on tumor size reduction over time .

Pharmacokinetics

Pharmacokinetic studies indicate that after oral administration at a dose of 10 mg/kg, plasma concentrations of the compound were measurable, suggesting good bioavailability .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1,3-Bis(methoxycarbonyl)-2-methyl-2-thiopseudourea, and how are intermediates purified?

  • Methodological Answer : The compound is synthesized via annulation reactions, such as reacting 3,4-diaminobutanoic acid with the thiopseudourea derivative under reflux conditions. Purification often involves converting intermediates to methyl esters (e.g., using methanol and p-toluenesulfonic acid) to improve solubility and chromatographic separation . Characterization typically employs NMR, mass spectrometry, and elemental analysis.

Q. How is this compound utilized in guanidine functionalization?

  • Methodological Answer : The compound serves as a guanidinating agent in reactions with primary amines. For example, HgCl₂ is used as a catalyst to facilitate guanidation, achieving yields >85% in Boc-protected intermediates. Post-reaction purification involves filtration through Celite® pads and preparative HPLC .

Q. What are the key stability considerations for handling this compound in solution?

  • Methodological Answer : The compound is sensitive to hydrolysis and oxidation. Reactions are typically conducted under anhydrous conditions (e.g., DCM or THF) with inert gas protection. Storage at low temperatures (2–8°C) in airtight containers is recommended to prevent degradation .

Advanced Research Questions

Q. How can reaction yields be optimized in HgCl₂-mediated guanidation using this compound?

  • Methodological Answer : Yield optimization involves:

  • Stoichiometry : 1.2 equivalents of thiopseudourea to amine.
  • Catalyst Loading : 1.5 equivalents of HgCl₂.
  • Solvent : Dichloromethane (DCM) with 10 equivalents of triethylamine to neutralize HCl byproducts.
    Post-reaction workup includes filtration to remove HgCl₂ residues, followed by silica gel chromatography .

Q. What strategies mitigate side reactions during Boc deprotection in guanidine synthesis?

  • Methodological Answer : Acidic deprotection (e.g., TFA in DCM) is performed at room temperature for 5–7 hours to minimize over-degradation. Quenching with cold ether and lyophilization are critical for isolating stable guanidine-TFA salts .

Q. How does structural modification of this compound influence biological activity in nocodazole analogues?

  • Methodological Answer : Modifications to the methoxycarbonyl groups (e.g., replacing with tert-butoxycarbonyl) alter lipophilicity and tubulin binding affinity. Biological evaluation involves:

  • In vitro : Tubulin polymerization assays.
  • In vivo : Antiproliferative activity in cancer cell lines (IC₅₀ determination).
    SAR studies highlight the importance of the thiourea core for activity .

Q. What analytical techniques resolve contradictions in reaction outcomes between Boc-protected and unprotected intermediates?

  • Methodological Answer : Discrepancies in yields or purity are addressed via:

  • HPLC-MS : To track Boc-deprotection efficiency.
  • ¹H/¹³C NMR : To confirm guanidine formation vs. thiourea byproducts.
  • X-ray crystallography : For resolving stereochemical ambiguities in rigid intermediates .

Methodological Tables

Table 1 : Reaction Optimization for HgCl₂-Mediated Guanidation

ParameterOptimal ConditionImpact on YieldReference
Thiopseudourea Equiv.1.2+15%
HgCl₂ Equiv.1.5+20%
SolventDCM with TEA+10% (vs. THF)

Table 2 : Stability of Key Intermediates

IntermediateStorage ConditionDegradation RateReference
Boc-Protected Guanidine-20°C, desiccated<5% over 6 months
Free Guanidine (TFA salt)2–8°C, lyophilized<10% over 3 months

Critical Research Gaps

  • Mechanistic Insights : The role of HgCl₂ in guanidation remains poorly understood. Isotope-labeling studies (e.g., ¹⁵N tracing) could clarify reaction pathways .
  • Toxicity Profile : Limited data on HgCl₂ residues in final products necessitate ICP-MS validation for biomedical applications .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,3-Bis(methoxycarbonyl)-2-methyl-2-thiopseudourea
Reactant of Route 2
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1,3-Bis(methoxycarbonyl)-2-methyl-2-thiopseudourea

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